N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-methylbenzamide
Overview
Description
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EMBI or EMBI-2, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of EMBI-2 involves its ability to bind to the active site of CK2 and prevent its activity. This results in a range of downstream effects, including the modulation of signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
EMBI-2 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for a range of diseases.
Advantages and Limitations for Lab Experiments
EMBI-2 is a valuable tool for studying cellular processes and disease mechanisms in the laboratory due to its ability to selectively inhibit the activity of certain enzymes and proteins. However, it is important to note that EMBI-2 is not without limitations. Its effects may be cell-type specific, and it may have off-target effects that need to be carefully considered in experimental design.
Future Directions
There are several potential future directions for research on EMBI-2. One area of interest is the development of more selective inhibitors of CK2 that can be used to study its role in specific cellular processes. Another potential direction is the investigation of the effects of EMBI-2 on other signaling pathways and cellular processes, such as autophagy and DNA repair. Additionally, there may be potential applications of EMBI-2 as a therapeutic agent for diseases such as cancer and autoimmune disorders.
Scientific Research Applications
EMBI-2 has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. It has been shown to be particularly effective in inhibiting the activity of protein kinase CK2, which is involved in a range of cellular processes including cell proliferation, differentiation, and apoptosis.
Properties
IUPAC Name |
N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-3-26-20-9-8-17(23-22(27)18-7-5-4-6-16(18)2)14-19(20)24-21(26)15-25-10-12-28-13-11-25/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKAWKFPUOJNNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)N=C1CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.